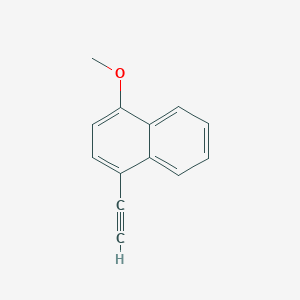

1-Ethynyl-4-methoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h1,4-9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIHRCZGOXUPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489766 | |

| Record name | 1-Ethynyl-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61639-32-5 | |

| Record name | 1-Ethynyl-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethynyl-4-methoxynaphthalene CAS 61639-32-5

An In-Depth Technical Guide to 1-Ethynyl-4-methoxynaphthalene (CAS 61639-32-5): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable but sparsely documented chemical intermediate for research and development. While direct experimental data for this specific compound is limited, this document constructs a robust scientific profile by leveraging data from its direct precursor, 4-Methoxy-1-naphthaldehyde, and its close structural analog, 1-ethynyl-4-methoxybenzene. We present a detailed, field-proven synthetic protocol for its preparation from the corresponding aldehyde via the Corey-Fuchs reaction, including a mechanistic explanation and workflow visualization. The guide further explores the compound's expected physicochemical properties, spectroscopic signature, key chemical reactions, and essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis, enabling them to confidently synthesize and utilize this versatile building block in their discovery programs.

Introduction: The Strategic Value of Terminal Alkynes

Terminal alkynes are a cornerstone of modern organic synthesis, prized for their exceptional versatility and predictable reactivity. Their linear geometry and electron-rich triple bond make them key participants in a wide array of powerful transformations, including metal-catalyzed cross-couplings (e.g., Sonogashira), cycloadditions (e.g., CuAAC "Click Chemistry"), and hydrofunctionalizations. Over 400 natural products feature a terminal alkyne, showcasing a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1]

The this compound scaffold combines this reactive alkyne handle with the rigid, polycyclic aromatic system of naphthalene. The methoxy substituent provides an additional point for electronic modulation or potential downstream modification. This unique combination makes it an attractive, yet underexplored, building block for constructing complex molecular architectures, particularly in the fields of drug discovery, molecular probes, and advanced materials. This guide aims to bridge the information gap by providing a practical framework for its synthesis and application.

Molecular Profile: Physicochemical and Spectroscopic Properties

Direct, experimentally verified data for this compound is not widely available. The properties outlined below are based on data from its close structural analog, 1-ethynyl-4-methoxybenzene (CAS 768-60-5), and theoretical calculations. These values provide a reliable estimation for handling, reaction planning, and analytical characterization.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties. Data is primarily derived from the analogous compound, 1-ethynyl-4-methoxybenzene, to provide a reliable estimate.

| Property | Value / Description | Source (Analog) |

| CAS Number | 61639-32-5 | - |

| Molecular Formula | C₁₃H₁₀O | - |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | Expected: Low melting solid or liquid, clear colorless to yellow/brown | [3][4] |

| Melting Point | Analog: 28-35 °C | [3] |

| Boiling Point | Analog: 87-91 °C @ 11 mmHg | [3][4] |

| Density | Analog: 1.019 g/mL at 25 °C | [4] |

| Solubility | Insoluble in water. Soluble in chloroform, acetone, dichloromethane, methanol. | [4][5] |

| Refractive Index (n²⁰/D) | Analog: 1.563 | [4] |

Predicted Spectroscopic Signature

Confirmation of synthesis requires thorough spectroscopic analysis. The following table outlines the expected characteristic signals for this compound.

| Technique | Characteristic Signals |

| ¹H NMR | δ ~8.2-7.4 ppm: Multiplets corresponding to the 6 aromatic protons on the naphthalene ring. δ ~4.0 ppm: Singlet (3H) from the methoxy (-OCH₃) protons. δ ~3.1 ppm: Singlet (1H) from the terminal acetylenic proton (-C≡C-H). |

| ¹³C NMR | δ ~158-115 ppm: Signals for the 10 aromatic carbons of the naphthalene core. δ ~83 ppm & ~77 ppm: Signals for the two sp-hybridized alkyne carbons. δ ~55 ppm: Signal for the methoxy (-OCH₃) carbon. |

| IR (Infrared) | ~3300 cm⁻¹: Sharp, strong absorption from the ≡C-H stretch (terminal alkyne). ~2100 cm⁻¹: Weak but sharp absorption from the C≡C stretch. ~1250 cm⁻¹: Strong absorption from the Ar-O-C asymmetric stretch of the methoxy ether. |

| Mass Spec (MS) | [M]+: Expected molecular ion peak at m/z = 182.07. |

Synthesis and Purification Workflow

The most reliable and direct pathway to synthesize this compound is through the one-carbon homologation of its corresponding aldehyde, 4-Methoxy-1-naphthaldehyde. This precursor is commercially available and serves as an ideal starting point.[6] The Corey-Fuchs reaction is the recommended method for this transformation due to its high efficiency and well-established mechanism.[1][7]

Retrosynthetic Strategy & Workflow

The synthesis is a straightforward two-step conceptual process, starting from the aldehyde. The key transformation is the conversion of the aldehyde functional group into a terminal alkyne.

Caption: Retrosynthesis and workflow for the target molecule.

Detailed Protocol: Corey-Fuchs Reaction

This protocol describes the conversion of 4-Methoxy-1-naphthaldehyde to this compound. The reaction proceeds in two stages: formation of the intermediate 1,1-dibromoalkene, followed by elimination to the terminal alkyne.[8]

Materials & Reagents:

-

4-Methoxy-1-naphthaldehyde (1.0 eq)

-

Carbon tetrabromide (CBr₄, 2.0 eq)

-

Triphenylphosphine (PPh₃, 4.0 eq)

-

Dichloromethane (DCM), anhydrous

-

n-Butyllithium (n-BuLi, 2.1 eq, solution in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Step-by-Step Procedure:

Part A: Synthesis of 1-(2,2-Dibromovinyl)-4-methoxynaphthalene

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add triphenylphosphine (4.0 eq) and dissolve in anhydrous DCM.

-

Ylide Formation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of carbon tetrabromide (2.0 eq) in anhydrous DCM. The solution will turn from colorless to a deep orange/red, indicating the formation of the phosphorus ylide. Stir for 30 minutes at 0 °C.

-

Aldehyde Addition: Add a solution of 4-Methoxy-1-naphthaldehyde (1.0 eq) in anhydrous DCM dropwise to the ylide solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add pentane or hexane to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with more pentane. Concentrate the filtrate to yield the crude dibromoalkene, which can be used directly in the next step or purified by column chromatography if necessary.

Part B: Conversion to this compound

-

Reaction Setup: Dissolve the crude 1-(2,2-dibromovinyl)-4-methoxynaphthalene from Part A in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (2.1 eq) dropwise via syringe. A color change is typically observed. Maintain stirring at -78 °C for 1 hour.

-

Quenching: After 1 hour, allow the reaction to warm to 0 °C and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality and Mechanism of the Corey-Fuchs Reaction

The Corey-Fuchs reaction is a robust method because it reliably transforms an aldehyde into a terminal alkyne via a stable, isolable dibromoalkene intermediate. The mechanism involves two key phases:

-

Wittig-like Reaction: Triphenylphosphine reacts with CBr₄ to form a phosphorus ylide. This ylide then reacts with the aldehyde in a Wittig-type mechanism to produce the 1,1-dibromoalkene and triphenylphosphine oxide.[7]

-

Fritsch–Buttenberg–Wiechell Rearrangement: The dibromoalkene is treated with a strong base like n-BuLi. This initiates a lithium-halogen exchange followed by α-elimination to generate a vinyl carbene intermediate. A 1,2-hydride shift (or aryl shift) then occurs, leading to the formation of the lithium acetylide, which is subsequently protonated during the aqueous workup to yield the final terminal alkyne.[7]

Caption: Mechanism of the Corey-Fuchs Reaction.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its terminal alkyne group. This functional handle opens the door to a multitude of high-value chemical transformations.

Caption: Key reaction pathways for this compound.

-

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides. This is one of the most powerful methods for forming C(sp)-C(sp²) bonds, allowing direct linkage of the naphthalene core to other aromatic systems.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction. It provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores and stable linkers in bioconjugation.

-

Hydroamination: The addition of an N-H bond across the alkyne. Gold-catalyzed hydroamination of terminal alkynes can lead to N-vinylindoles and other valuable nitrogen-containing heterocycles.[3]

-

Hydration: Markovnikov addition of water across the triple bond, typically catalyzed by mercury(II) salts, yields the corresponding methyl ketone (4-methoxy-1-acetylnaphthalene).[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its functional groups and data from analogous compounds like 1-ethynyl-4-methoxybenzene.[10][11]

GHS Hazard Classification (Predicted):

| Pictogram | GHS Code | Hazard Statement |

| H315 | Causes skin irritation.[10] | |

| H319 | Causes serious eye irritation.[10] | |

| H335 | May cause respiratory irritation.[10] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors or dust.[11][12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. Avoid all skin contact.[13]

-

Respiratory Protection: Not typically required if handled in a fume hood. If handling large quantities or if dust/aerosol generation is possible, use an approved respirator.

Storage:

-

Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[5]

-

Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The analog 1-ethynyl-4-methoxybenzene is noted to be light and temperature sensitive.[4]

Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound represents a potent yet underutilized tool for synthetic chemists. By leveraging the reliable and well-understood Corey-Fuchs reaction, this building block can be readily prepared from its commercially available aldehyde precursor. Its terminal alkyne functionality provides a gateway to a vast landscape of chemical transformations, enabling the rapid construction of complex molecules for applications in drug discovery, diagnostics, and materials science. This guide provides the necessary foundational knowledge—from synthesis and characterization to reactivity and safety—to empower researchers to incorporate this valuable intermediate into their synthetic programs.

References

-

PubChem. 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. [Link]

-

Wikipedia. Corey–Fuchs reaction. [Link]

-

PubChem. 4-Methoxy-1-naphthol. National Center for Biotechnology Information. [Link]

-

ChemBK. 1-ETHYNYL-4-METHOXYBENZENE. [Link]

-

Organic Chemistry Portal. Seyferth-Gilbert Homologation. [Link]

-

Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. [Link]

-

PubChem. 4-Methoxy-1-naphthaldehyde. National Center for Biotechnology Information. [Link]

-

ACS Publications. A Practical Preparation of Terminal Alkynes from Aldehydes. The Journal of Organic Chemistry. [Link]

-

Chemistry Steps. Alkynes to Aldehydes and Ketones. [Link]

- Google Patents.

-

YouTube. Seyferth-Gilbert Homologation. [Link]

-

PubChem. 1-Ethynyl-2-methoxynaphthalene. National Center for Biotechnology Information. [Link]

-

Chemdad. 4-Methoxy-1-naphthaldehyde. [Link]

-

Human Metabolome Database. Showing metabocard for 4-Methoxy-1-naphthol (HMDB0032727). [Link]

-

Quora. What are the methods for converting aldehydes into alkynes or ketones, and vice versa (i.e., C-C bond forming)? [Link]

-

RSC Publishing. Corey–Fuchs reaction enabled synthesis of natural products: a review. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. [Link]

-

ChemSynthesis. 1-ethynyl-4-methoxybenzene. [Link]

-

ResearchGate. 1 H NMR spectra of 1-methoxynaphthalene. [Link]

-

SynArchive. Corey-Fuchs Reaction. [Link]

-

Angene Chemical. Safety Data Sheet: Ethyl 2-(7-methoxynaphthalen-1-yl)acetate. [Link]

-

YouTube. Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. [Link]

-

Oreate AI. Review of Seyferth-Gilbert Homologation Reaction. [Link]

Sources

- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

- 2. 1-Ethynyl-2-methoxynaphthalene | C13H10O | CID 53434130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 768-60-5 1-Ethynyl-4-methoxybenzene AKSci J90530 [aksci.com]

- 4. chembk.com [chembk.com]

- 5. 4-Methoxyphenylacetylene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 4-Methoxy-1-naphthaldehyde | C12H10O2 | CID 85217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 10. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. angenechemical.com [angenechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-4-methoxynaphthalene from 1-bromo-4-methoxynaphthalene

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 1-Ethynyl-4-methoxynaphthalene, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Sonogashira cross-coupling reaction, utilizing 1-bromo-4-methoxynaphthalene as the starting material. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles, optimization strategies, and critical safety considerations. The guide details the synthesis of the requisite starting materials, the core cross-coupling reaction, and the final deprotection step, supported by mechanistic insights and practical, field-proven advice.

Introduction: The Significance of Arylalkynes

Arylalkynes are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The rigid, linear geometry of the alkyne moiety, combined with the electronic properties of the aromatic system, imparts unique structural and reactive characteristics. This compound, in particular, is a key precursor for novel molecular architectures due to its extended aromatic system and the potential for further functionalization of the terminal alkyne. The synthesis of this compound is most effectively achieved through the palladium and copper-catalyzed Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1]

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with commercially available precursors. The chosen strategy emphasizes efficiency, reliability, and scalability. The overall workflow is as follows:

This guide will systematically detail each of these critical transformations.

Synthesis of Starting Material: 1-Bromo-4-methoxynaphthalene

A reliable supply of high-purity starting material is paramount for the success of any synthetic campaign. 1-Bromo-4-methoxynaphthalene is not always readily available commercially and is often best prepared in the laboratory. The synthesis proceeds in two straightforward steps from 1-naphthol.

Step 1: Methylation of 1-Naphthol to 1-Methoxynaphthalene

The initial step involves a Williamson ether synthesis, where the phenolic proton of 1-naphthol is deprotonated by a base to form a nucleophilic naphthoxide, which then undergoes an SN2 reaction with a methylating agent.

Reaction:

1-Naphthol + CH₃I (or (CH₃)₂SO₄) + Base → 1-Methoxynaphthalene

Causality of Experimental Choices:

-

Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are cost-effective and efficient bases for deprotonating the phenol. The use of an aqueous solution is common.[2]

-

Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) are standard choices. Dimethyl carbonate in the presence of a phase-transfer catalyst can also be used as a less toxic alternative.[3]

-

Solvent: The reaction can be run in a biphasic system (e.g., water and an organic solvent) with a phase-transfer catalyst, or in a polar aprotic solvent like DMF or acetone. An aqueous solution of the base often serves as the solvent for the naphthoxide formation.[2]

Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve 1-naphthol (1.0 eq) in a 10-15% aqueous solution of sodium hydroxide (1.1 eq) with stirring.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add dimethyl sulfate (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood using appropriate personal protective equipment.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methoxynaphthalene.[2] The product can be purified by vacuum distillation if necessary.

Step 2: Electrophilic Bromination of 1-Methoxynaphthalene

The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. Bromination of 1-methoxynaphthalene will predominantly occur at the C4 position due to steric hindrance at the C2 position from the adjacent aromatic ring.

Reaction:

1-Methoxynaphthalene + Br₂ (or NBS) → 1-Bromo-4-methoxynaphthalene

Causality of Experimental Choices:

-

Brominating Agent: Molecular bromine (Br₂) is a common reagent. N-Bromosuccinimide (NBS) is a milder and safer alternative that provides a low concentration of Br₂ in situ, which can lead to higher selectivity and easier handling.[4]

-

Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or a polar aprotic solvent like dichloromethane (DCM) or acetic acid is typically used.

Detailed Experimental Protocol (using NBS):

-

In a flask protected from light, dissolve 1-methoxynaphthalene (1.0 eq) in a suitable solvent like dichloromethane.

-

Add N-Bromosuccinimide (1.0-1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the succinimide byproduct can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-bromo-4-methoxynaphthalene can be purified by recrystallization or column chromatography.

Table 1: Physicochemical and Spectroscopic Data for 1-Bromo-4-methoxynaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉BrO | [1] |

| Molecular Weight | 237.09 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [5] |

| Boiling Point | 181 °C at 18 Torr | [5] |

| ¹³C NMR | Spectral data available | [1] |

Core Synthesis: The Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6] For the synthesis of this compound, a two-step, one-pot approach using trimethylsilylacetylene (TMSA) is often preferred. TMSA serves as a stable, liquid source of acetylene. The TMS group is then removed in a subsequent deprotection step.

The Catalytic Cycles: A Mechanistic Overview

The reaction mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (Ar-Br).

-

Copper Cycle: The terminal alkyne coordinates to the Cu(I) salt and is deprotonated by the amine base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

-

Reductive Elimination: The final product, the arylalkyne, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Step 3: Sonogashira Coupling of 1-Bromo-4-methoxynaphthalene with TMSA

Reaction:

1-Bromo-4-methoxynaphthalene + TMS-acetylene → 1-((Trimethylsilyl)ethynyl)-4-methoxynaphthalene

Causality of Experimental Choices:

-

Catalyst System: A combination of a palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) salt, typically CuI, is standard. The phosphine ligands stabilize the palladium catalyst.[6]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to neutralize the HBr formed during the reaction and can also act as a solvent.[6]

-

Solvent: The amine base can often be used as the solvent. Alternatively, a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) and deactivate the Pd(0) catalyst. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]

Detailed Experimental Protocol:

-

To a Schlenk flask under an inert atmosphere of argon or nitrogen, add 1-bromo-4-methoxynaphthalene (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

-

Add a degassed solvent, such as a mixture of THF and triethylamine.

-

To the stirred solution, add trimethylsilylacetylene (1.1-1.5 eq) via syringe.

-

Heat the reaction mixture to a temperature between 50-80 °C. The lower reactivity of aryl bromides compared to iodides often necessitates heating.[1]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with an organic solvent like ethyl acetate.

-

The filtrate is then typically washed with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude TMS-protected product is often of sufficient purity for the next step.

Step 4: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to reveal the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.

Reaction:

1-((Trimethylsilyl)ethynyl)-4-methoxynaphthalene → this compound

Causality of Experimental Choices:

-

Reagents:

-

Base-mediated: A solution of potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in methanol is a very common, mild, and cost-effective method.[7]

-

Fluoride-mediated: Tetrabutylammonium fluoride (TBAF) in THF is a highly effective, albeit more expensive, reagent for cleaving silicon-carbon bonds.[1]

-

-

Solvent: Methanol is used for base-mediated deprotection, while THF is the solvent of choice for TBAF.

Detailed Experimental Protocol (Base-mediated):

-

Dissolve the crude 1-((trimethylsilyl)ethynyl)-4-methoxynaphthalene in methanol.

-

Add a catalytic to stoichiometric amount of potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization

The final product, this compound, is typically purified by flash column chromatography on silica gel.

Purification Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is effective. The optimal solvent system should be determined by TLC analysis.

-

The product is typically a solid at room temperature.

Characterization:

The structure and purity of this compound should be confirmed by standard spectroscopic methods.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A singlet for the methoxy group protons around δ 3.9-4.1 ppm. A singlet for the acetylenic proton around δ 3.0-3.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 100-160 ppm. A signal for the methoxy carbon around δ 55-60 ppm. Two signals for the alkyne carbons in the range of δ 75-90 ppm. |

| IR (Infrared) | A sharp, weak absorption for the C≡C stretch around 2100-2150 cm⁻¹. A sharp absorption for the ≡C-H stretch around 3300 cm⁻¹. C-O stretching and aromatic C-H and C=C absorptions. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₀O, MW ≈ 182.22 g/mol ). |

Safety and Hazard Considerations

A thorough risk assessment is essential before undertaking this synthetic sequence.

-

Dimethyl Sulfate: Highly toxic, corrosive, and a suspected carcinogen. Must be handled with extreme care in a chemical fume hood with appropriate PPE, including gloves, lab coat, and eye protection.

-

Bromine/NBS: Bromine is highly corrosive and toxic. NBS is a safer alternative but should still be handled with care.

-

Palladium Catalysts: Can be toxic and are air-sensitive.

-

Solvents: Many organic solvents used are flammable. Reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Pressure: Reactions in sealed tubes can build up pressure, especially when heated. Appropriate pressure-rated glassware and safety shields should be used.

-

Exotherms: Palladium-catalyzed cross-coupling reactions can be exothermic. For larger-scale reactions, controlled addition of reagents and monitoring of the internal temperature is advised to prevent thermal runaway.

Conclusion

The synthesis of this compound via the Sonogashira coupling of 1-bromo-4-methoxynaphthalene is a robust and reliable method. This guide has provided a detailed, step-by-step protocol, grounded in the fundamental principles of organic chemistry. By understanding the causality behind the experimental choices, from the synthesis of the starting materials to the final purification, researchers can confidently and safely produce this valuable chemical intermediate. Adherence to the safety protocols outlined is of utmost importance to ensure a safe and successful synthetic outcome.

References

-

PubChem. (n.d.). 1-Bromo-4-methoxynaphthalene. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

-

ChemBK. (2024, April 9). 4-Bromo-1-methoxynaphthalene. Retrieved from a valid URL.[5]

-

BenchChem. (n.d.). An In-depth Technical Guide to 1-Methoxynaphthalene: Properties, Synthesis, and Applications. Retrieved from a valid URL.[2]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from a valid URL.[6]

-

Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from a valid URL.[8]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. Retrieved from a valid URL.[9]

-

ResearchGate. (2025, August 6). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Retrieved from a valid URL.[10]

-

ChemicalBook. (2025, July 24). 1-bromo-4-methoxy-naphthalene. Retrieved from a valid URL.[4]

-

SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from a valid URL.[11]

-

ECHEMI. (n.d.). Protiodesilylation of terminal alkynes method? Retrieved from a valid URL.[7]

-

BenchChem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxy-4-bromo-2-naphthoic Acid. Retrieved from a valid URL.[12]

-

RSC Publishing. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Retrieved from a valid URL.[13]

-

MDPI. (2023, February 1). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Retrieved from a valid URL.[14]

-

Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from a valid URL.[15]

-

Google Patents. (n.d.). CN102757322A - Preparation method of 1-methoxynaphthalene. Retrieved from a valid URL.[3]

Sources

- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 2. 1-Methoxynaphthalene(2216-69-5) 13C NMR [m.chemicalbook.com]

- 3. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 1,3,4-oxadiazoles with 4-methoxynaphthalene ring: discovering new compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

A Researcher's Guide to the Safe Handling of 1-Ethynyl-4-methoxynaphthalene

An In-depth Technical Guide for Laboratory Professionals

Introduction: Understanding the Compound

1-Ethynyl-4-methoxynaphthalene is a bifunctional aromatic compound featuring a naphthalene core, a methoxy group, and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. The naphthalene scaffold is a common motif in drug discovery, while the terminal alkyne provides a reactive handle for a variety of coupling reactions, such as "click" chemistry, Sonogashira coupling, and C-H activation.

However, the very features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling. The naphthalene core presents toxicological concerns similar to its parent compound, while the terminal alkyne group introduces specific reactivity and stability challenges. This guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures required to work safely with this compound in a research and development setting.

Section 1: Hazard Identification & Toxicological Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is not extensively published, its hazards can be inferred from its structural components: the naphthalene moiety and the terminal alkyne.

Primary Hazards Associated with Structural Analogs:

-

Skin and Eye Irritation: Similar to many aromatic compounds and acetylenic derivatives, this compound is classified as a skin and eye irritant.[1] Direct contact can cause redness, inflammation, and discomfort.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1]

-

Naphthalene-Related Systemic Effects: Naphthalene and its derivatives are known to pose significant health risks upon acute or chronic exposure.[2] These effects can include:

-

Hemolytic Anemia: Naphthalene can cause the premature destruction of red blood cells, a condition known as hemolytic anemia.[3][4] This is particularly dangerous for individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][4]

-

Neurological Effects: High exposure can lead to headaches, confusion, nausea, and vomiting.[2][5]

-

Carcinogenicity: Naphthalene is considered a probable human carcinogen, with evidence linking it to cancers of the larynx and intestines.[5][6] Animal studies have shown an increased incidence of nasal and lung tumors.[6]

-

-

Terminal Alkyne Reactivity: The terminal C-H bond in alkynes is weakly acidic and can form explosive metal acetylides with certain metals, such as copper, silver, and mercury. While generally stable, terminal alkynes require careful handling to avoid conditions that could lead to decomposition.

Summary of Hazard Information:

| Hazard Classification | Description | GHS Pictogram |

| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1] | |

| Eye Irritation (Category 2) | Causes serious eye irritation.[1] | |

| STOT SE 3 (Respiratory) | May cause respiratory irritation.[1] | |

| Potential Systemic Toxicity | Based on the naphthalene core, may pose risks of hemolytic anemia, neurotoxicity, and carcinogenicity.[2][4][5][6] |

Section 2: The Hierarchy of Controls for Safe Handling

Effective risk management in the laboratory follows a "Hierarchy of Controls," which prioritizes the most effective measures for minimizing exposure. This systematic approach ensures that reliance is not placed solely on personal protective equipment (PPE).

-

Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous chemical should always be the first consideration, though the unique properties of this compound often make this difficult.

-

Engineering Controls: This is the most critical layer of protection. All handling of this compound, especially in its solid (powder) form, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[7][8]

-

Administrative Controls: These are the procedures and policies that minimize exposure. This includes developing detailed Standard Operating Procedures (SOPs), providing thorough training for all personnel, and designating specific areas of the lab for working with this compound.[7][9]

-

Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a barrier between the user and the chemical.

Section 3: Protocols for Safe Handling & Storage

Adherence to meticulous handling and storage protocols is non-negotiable.

Personal Protective Equipment (PPE) Protocol

A baseline of PPE is mandatory, with specific recommendations for this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[10] A face shield should be worn if there is a significant risk of splashing.

-

Skin Protection:

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, or during a large spill, a government-approved respirator (e.g., NIOSH-approved) is required.[8][10]

Step-by-Step Handling Protocol

-

Preparation:

-

Designate a specific area within a chemical fume hood for the experiment.[7]

-

Ensure all necessary equipment, including glassware, reagents, and waste containers, is present in the hood before starting.

-

Have spill cleanup materials readily available.

-

-

Weighing and Transfer (Solid Form):

-

If possible, use pre-mixed solutions to avoid handling the powder.[7]

-

All weighing of the solid must be performed in a ventilated enclosure or fume hood to prevent dust dispersion.[7]

-

Use non-sparking tools for transfers to avoid ignition sources.[1]

-

Take precautionary measures against static discharge.[1]

-

-

Reaction Setup:

-

Perform all manipulations and reactions within the fume hood.

-

Keep containers tightly closed when not in use.[1]

-

Avoid contact with incompatible materials, such as strong oxidizing agents.

-

-

Post-Experiment Cleanup:

Storage Protocol

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Location: Keep away from heat, open flames, hot surfaces, and sources of ignition.[1]

-

Segregation: Store away from incompatible materials, especially strong oxidizing agents. Keep away from food, drink, and animal feeding stuffs.

Section 4: Emergency Procedures

A clear, rehearsed emergency plan is essential.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing.[11][12] Get medical attention if irritation develops or persists.[1]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][12]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][12]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate non-essential personnel. Wear appropriate PPE as described in Section 3. Avoid breathing dust or vapors.[13]

-

Containment & Cleanup: For small spills, carefully sweep up or vacuum the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, contain the material and prevent it from entering drains or waterways.[13]

-

Environmental Precautions: Keep the chemical away from drains, surface water, and ground water.[13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[13][12]

-

Specific Hazards: The compound is combustible.[13] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[13]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective gear.[13]

Conclusion

This compound is a potent tool for chemical innovation, but its safe use demands respect for its inherent hazards. By integrating the principles of the hierarchy of controls, adhering strictly to established protocols for handling and storage, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. A proactive and informed safety culture is paramount to protecting the health of laboratory personnel and ensuring the integrity of scientific research.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]

-

Public Health England. (2017). Naphthalene: toxicological overview. GOV.UK. [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

-

Chinese Journal of Organic Chemistry. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

-

National Pesticide Information Center. (2010, March). Naphthalene Fact Sheet. [Link]

-

National University of Singapore, Department of Chemistry. (n.d.). Important Safety Practices. [Link]

-

Alfa Aesar. (2025, September 7). Safety Data Sheet: 2-Ethoxynaphthalene. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Naphthalene. [Link]

-

U.S. Environmental Protection Agency. (1998). Toxicological Review of Naphthalene. [Link]

-

Nexon. (2023, September 14). Chemical Handling Safety in Oil Refineries: Best Practices for Hazardous Materials. [Link]

-

Lin, Y. S., et al. (2021). Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation. Environmental Health Perspectives, 129(7). [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. gov.uk [gov.uk]

- 3. Naphthalene Fact Sheet [npic.orst.edu]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. nj.gov [nj.gov]

- 6. Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. nex-on.co [nex-on.co]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethynyl-4-methoxynaphthalene via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Aryl Alkyne Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium-catalyzed reaction, often co-catalyzed by a copper(I) species, has become an indispensable tool for the construction of complex molecular architectures.[4][5][6] Its broad functional group tolerance and generally mild reaction conditions have led to its widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and conjugated polymers.[7][8]

This application note provides a detailed protocol for the synthesis of 1-Ethynyl-4-methoxynaphthalene, a valuable building block in medicinal chemistry and materials science. The protocol is based on established Sonogashira coupling methodologies, adapted from procedures for structurally similar molecules. We will delve into the mechanistic rationale behind the chosen conditions, offering insights to empower researchers to optimize this transformation for their specific needs.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling typically proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-iodo-4-methoxynaphthalene) to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

-

Reductive Elimination: The desired aryl alkyne product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

The Copper Cycle:

-

Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity and facilitating deprotonation by a base (typically an amine) to form a copper acetylide intermediate.

While the copper co-catalyst significantly accelerates the reaction, allowing for milder conditions, its presence can sometimes lead to undesirable side reactions, most notably the oxidative homocoupling of the alkyne (Glaser coupling).[9] To circumvent this, copper-free Sonogashira protocols have been developed, which often require stronger bases or more reactive palladium catalyst systems.[2][10][11]

Experimental Protocol: A Two-Step Approach to this compound

This protocol details a two-step synthesis of this compound, commencing with the Sonogashira coupling of 1-iodo-4-methoxynaphthalene with trimethylsilylacetylene (TMSA), followed by the deprotection of the silyl group. The use of a protected alkyne like TMSA is a common strategy to prevent side reactions and handle the volatile nature of acetylene itself.

Part 1: Sonogashira Coupling of 1-Iodo-4-methoxynaphthalene with Trimethylsilylacetylene

This procedure is adapted from a well-established protocol for the coupling of a similar substrate, 4-iodoanisole, with TMSA.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| 1-Iodo-4-methoxynaphthalene | C₁₁H₉IO | 284.09 | 1.0 g | 3.52 mmol |

| Trimethylsilylacetylene (TMSA) | C₅H₁₀Si | 98.22 | 0.43 g (0.62 mL) | 4.40 mmol |

| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 123 mg | 0.176 mmol (5 mol%) |

| Copper(I) Iodide | CuI | 190.45 | 33.5 mg | 0.176 mmol (5 mol%) |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 20 mL | - |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 20 mL | - |

Instrumentation and Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-iodo-4-methoxynaphthalene (1.0 g, 3.52 mmol), dichlorobis(triphenylphosphine)palladium(II) (123 mg, 5 mol%), and copper(I) iodide (33.5 mg, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial to prevent catalyst degradation and the homocoupling of the alkyne.

-

Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (20 mL) and triethylamine (20 mL) via syringe. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (0.62 mL, 4.40 mmol) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ((4-methoxynaphthalen-1-yl)ethynyl)trimethylsilane as a solid.

Part 2: Deprotection of the Trimethylsilyl Group

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| ((4-methoxynaphthalen-1-yl)ethynyl)trimethylsilane | C₁₆H₁₈OSi | 254.40 | (Product from Part 1) | ~3.52 mmol |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | (C₄H₉)₄NF | 261.47 | 4.0 mL | 4.0 mmol |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 15 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | - |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | - | - |

| Brine | NaCl | 58.44 | - | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | - |

Step-by-Step Procedure:

-

Dissolution: Dissolve the silylated product from Part 1 in tetrahydrofuran (15 mL) in a round-bottom flask.

-

Deprotection: Add the 1M solution of tetrabutylammonium fluoride in THF (4.0 mL, 4.0 mmol) to the flask at room temperature.

-

Reaction Monitoring: Stir the mixture for 30-60 minutes. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be further purified by column chromatography on silica gel (hexane/ethyl acetate) or by recrystallization to yield pure this compound.

Visualization of the Synthetic Workflow

Caption: Two-step synthesis of this compound.

Expected Results and Characterization

Yield: The overall yield for the two-step synthesis is expected to be in the range of 70-90%, based on similar transformations.

Physical Appearance: this compound is expected to be a solid at room temperature.

Characterization Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.3 (d), ~8.0 (d), ~7.6 (m), ~7.4 (m), ~7.0 (d), ~4.0 (s, 3H, -OCH₃), ~3.1 (s, 1H, -C≡CH). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~156, ~135, ~128, ~127, ~126, ~125, ~122, ~114, ~104, ~83, ~78, ~56 (-OCH₃). |

| Mass Spec. (EI) | m/z: 182 (M⁺). |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is of good quality. Consider using a freshly opened bottle or a more active catalyst like Pd(PPh₃)₄. |

| Insufficiently inert atmosphere | Thoroughly degas the solvents and ensure a positive pressure of inert gas throughout the reaction. | |

| Formation of homocoupled alkyne (Glaser product) | Presence of oxygen | Improve the inert atmosphere technique. |

| High concentration of copper catalyst | Reduce the amount of CuI to 1-2 mol%. Consider a copper-free protocol. | |

| Incomplete deprotection | Inactive TBAF | Use a fresh bottle of TBAF solution. |

| Insufficient reaction time | Extend the reaction time and monitor by TLC. |

Conclusion

The Sonogashira coupling offers a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable compound for a wide range of applications in drug discovery and materials science. The two-step protocol presented here, utilizing a protected alkyne, provides a practical and high-yielding approach. Further optimization, such as exploring copper-free conditions, may be beneficial for specific applications where trace metal contamination is a concern.

References

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

-

Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16 (50), 4467–4470. [Link]

-

Liang, B.; Dai, M.; Chen, J.; Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.2005 , 70 (1), 391–393. [Link]

-

Tykwinski, R. R. Sonogashira Coupling: A Historical and Contemporary Perspective. Angew. Chem. Int. Ed.2003 , 42 (14), 1566–1568. [Link]

-

Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules; Cossy, J., Arseniyadis, S., Eds.; Wiley, 2012; pp 1–56. [Link]

-

Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.2003 , 5 (11), 1841–1844. [Link]

-

Mohajer, F.; Heravi, M. M.; Zadsirjan, V.; Poormohammad, N. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11 (13), 7436–7493. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Rout, L.; Jamison, T. F. Copper-Free Sonogashira Coupling. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 3, pp 635–673. [Link]

-

Gellman, S. H.; Buchwald, S. L. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angew. Chem. Int. Ed.2003 , 42 (48), 5993–5996. [Link]

-

Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005 , 44 (29), 4442–4489. [Link]

-

PubChem. 1-Ethynyl-4-methoxybenzene. [Link]

-

PREPARATION OF 1-ETHYNYL-7-METHOXYNAPHTHALENE. Org. Synth.1988 , 66, 67. [Link]

-

Poier, D. et al. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chem. Eng.2023 , 11 (48), 16935–16945. [Link]

-

Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules2023 , 28 (1), 35. [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protoc.2024 , 5 (1), 102900. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. J. Org. Chem.2019 , 84 (15), 9378–9384. [Link]

-

Al-Zoubi, R. M.; Al-Mawla, L. A.; Al-Masri, H. S. Recent advances in Sonogashira reactions. RSC Adv.2011 , 1 (7), 1157–1183. [Link]

-

Solid-state 13C NMR measurements in methoxynaphthalenes: Determination of the substituent chemical shift effects in the principal values. J. Phys. Chem. A1997 , 101 (48), 9169–9175. [Link]

-

Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Org. Biomol. Chem.2018 , 16 (41), 7674–7678. [Link]

-

1-ETHYNYL-4-METHOXYBENZENE. [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Copper-Free Sonogashira Reaction for the Synthesis of 1-Ethynyl-4-methoxynaphthalene

Abstract

This document provides a comprehensive guide to the copper-free Sonogashira cross-coupling reaction for the synthesis of 1-Ethynyl-4-methoxynaphthalene. This protocol is tailored for researchers, scientists, and professionals in drug development, offering a detailed, mechanistically grounded, and field-proven methodology. By eliminating the copper co-catalyst, this procedure circumvents common side reactions, simplifies product purification, and reduces the toxicity of the overall process. These application notes delve into the rationale behind experimental choices, provide step-by-step protocols, and contextualize the application of the target molecule in medicinal chemistry.

Introduction: The Strategic Advantage of Copper-Free Sonogashira Coupling

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] The classical Sonogashira protocol employs a dual catalytic system of palladium and a copper(I) co-catalyst.[1][2] While highly effective, the copper component can catalyze the homocoupling of terminal alkynes, leading to the formation of undesired 1,3-diyne byproducts (Glaser coupling), which complicates product purification and reduces the yield of the desired cross-coupled product.

The development of copper-free Sonogashira protocols represents a significant advancement, offering several key advantages:

-

Elimination of Homocoupling: The absence of a copper co-catalyst prevents the formation of Glaser coupling byproducts.

-

Simplified Purification: A cleaner reaction profile simplifies the isolation and purification of the target compound.

-

Reduced Toxicity: Eliminating copper salts contributes to a more environmentally benign and less toxic reaction system.

-

Broader Substrate Scope: Copper-free conditions are often more tolerant of sensitive functional groups that can be compromised by copper salts.

This guide focuses on the synthesis of this compound, a valuable building block in medicinal chemistry. The naphthalene scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The 4-methoxynaphthalene moiety, in particular, has been incorporated into various biologically active molecules.[5][6] The introduction of an ethynyl group provides a versatile handle for further functionalization through click chemistry or other alkyne-based transformations, making this compound a key intermediate for the synthesis of novel therapeutic agents and functional materials.[7]

Mechanistic Rationale: The Palladium Catalytic Cycle

The copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The catalytic cycle can be broadly divided into three key steps: oxidative addition, alkyne activation and coupling, and reductive elimination.

Figure 1: Simplified catalytic cycle of the copper-free Sonogashira reaction.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-bromo- or 1-iodo-4-methoxynaphthalene) to form a Pd(II) intermediate.

-

Alkyne Activation and Coupling: In the absence of copper, the terminal alkyne is activated by coordination to the palladium center, followed by deprotonation by a base to form a palladium acetylide complex.

-

Reductive Elimination: The aryl and acetylide ligands on the palladium center undergo reductive elimination to form the desired product, this compound, and regenerate the active Pd(0) catalyst.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 1-bromo-4-methoxynaphthalene and trimethylsilylacetylene, followed by in-situ deprotection of the trimethylsilyl group. The use of a protected alkyne like trimethylsilylacetylene is a common strategy to prevent side reactions and ensure a clean conversion to the terminal alkyne.[8]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromo-4-methoxynaphthalene | ≥98% | Commercially Available | Store in a cool, dark place. |

| Trimethylsilylacetylene | ≥98% | Commercially Available | Highly flammable, handle with care. |

| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |

| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Hygroscopic, store in a desiccator. |

| Tetrabutylammonium Fluoride (TBAF) | 1 M solution in THF | Commercially Available | Corrosive, handle with appropriate PPE. |

| Toluene | Anhydrous | Commercially Available | Use freshly distilled or from a solvent purification system. |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Use freshly distilled or from a solvent purification system. |

| Diethyl Ether | ACS Grade | Commercially Available | |

| Saturated aq. NH₄Cl | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous MgSO₄ | Commercially Available |

Step-by-Step Protocol

Figure 2: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 1-bromo-4-methoxynaphthalene (1.0 eq), cesium carbonate (2.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and triphenylphosphine (0.1 eq).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide) via syringe, followed by the addition of trimethylsilylacetylene (1.5 eq).

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Deprotection - Cooldown: Once the coupling reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Deprotection - Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise to the reaction mixture with stirring.

-

Deprotection - Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Work-up - Quenching: Upon completion of the deprotection, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash with brine.

-

Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Applications and Significance in Drug Discovery

The naphthalene core is a prevalent motif in a multitude of FDA-approved drugs and biologically active natural products.[3] Its rigid, planar structure and lipophilic nature allow for effective interaction with various biological targets. The introduction of an ethynyl group at the 1-position of the 4-methoxynaphthalene scaffold provides a key structural element for the development of novel therapeutics.

-

Anticancer Agents: The ethynyl group can participate in interactions with biological targets or serve as a precursor for the synthesis of more complex heterocyclic systems with potent anticancer activity. Naphthalene derivatives have shown promise as inhibitors of various cancer-related enzymes and signaling pathways.[9][10]

-

Antimicrobial Compounds: The 4-methoxynaphthalene moiety has been incorporated into compounds with significant antimicrobial activity.[5] The ethynyl functionality can be used to further modify these structures to enhance their potency and spectrum of activity.

-

Molecular Probes and Materials: The rigid, conjugated system of this compound makes it a candidate for the development of fluorescent probes for biological imaging and as a building block for organic electronic materials.[7]

Troubleshooting and Key Considerations

-

Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere. The quality of the palladium catalyst is also crucial.

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. The choice of base can also be critical; alternative bases such as potassium carbonate or an amine base like triethylamine can be screened.

-

Incomplete Deprotection: If the desilylation is incomplete, a longer reaction time or a slight excess of TBAF may be required.

-

Alternative Alkyne Source: While trimethylsilylacetylene is effective, other protected acetylenes or direct use of acetylene gas (with appropriate safety precautions) can be considered.

Conclusion

The copper-free Sonogashira reaction provides a robust and efficient method for the synthesis of this compound. This protocol, which avoids the use of a copper co-catalyst, offers significant advantages in terms of reaction cleanliness, product purification, and reduced toxicity. The resulting product is a versatile intermediate with significant potential in drug discovery and materials science. By understanding the underlying mechanistic principles and following the detailed protocol provided, researchers can reliably synthesize this valuable compound for their specific applications.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

-

Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Heck, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 313-360). Elsevier. [Link]

-

Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

-

Li, C.-J. (2007). Organic reactions in aqueous media with a focus on carbon−carbon bond formations: a recent update. Chemical Reviews, 107(6), 2577–2578. [Link]

-

Mori, A., Ahmed, M. S. M., Sekiguchi, A., Masui, K., & Koike, T. (2002). Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Halides with Terminal Alkynes in the Presence of a Small Amount of Amine. Chemistry Letters, 31(8), 756–757. [Link]

-

The Chemistry of 2-Ethynylnaphthalene: Synthesis, Reactivity, and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]

-

Trimethylsilylacetylene. (2023, November 28). In Wikipedia. [Link]

-

de Souza, T. B., et al. (2023). Synthesis of 1,3,4-oxadiazoles with 4-methoxynaphthalene ring: discovering new compounds with antimicrobial activity. Future Medicinal Chemistry, 15(24), 2139-2153. [Link]

-

Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, - Walsh Medical Media. (n.d.). Retrieved January 23, 2026, from [Link]

-

Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 244-273. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

Plenio, H., & Fleck, T. J. (2010). Recent advances in the Sonogashira reaction. Angewandte Chemie International Edition, 49(36), 6250–6252. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Soheili, A., et al. (2003). A Mild, Copper-Free Sonogashira Coupling of Aryl Iodides and Terminal Acetylenes. Organic Letters, 5(22), 4191–4194. [Link]

-

Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

-

Wang, Y., et al. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry, 281, 116869. [Link]

-

Shao, R.-G. (2008). Pharmacology and Therapeutic Applications of Enediyne Antitumor Antibiotics. Current Medicinal Chemistry, 15(1), 50-60. [Link]

-

Reddy, K. S., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(11), 6011–6020. [Link]

-

Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Retrieved January 23, 2026, from [Link]

-

1-Ethynyl-4-methoxybenzene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC. (n.d.). Retrieved January 23, 2026, from [Link]47/)

Sources

- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,3,4-oxadiazoles with 4-methoxynaphthalene ring: discovering new compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. nbinno.com [nbinno.com]

- 8. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 9. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Leveraging 1-Ethynyl-4-methoxynaphthalene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Here is a detailed application note and protocol for using 1-Ethynyl-4-methoxynaphthalene in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Introduction: The Strategic Value of the Naphthalene Moiety in Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and simple to perform.[1] This reaction facilitates the specific and efficient formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[2] Its remarkable reliability, functional group tolerance, and favorable kinetics in various solvents, including water, have cemented its role in diverse fields such as drug discovery, bioconjugation, and materials science.[3]